methyl 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate

Medicinal chemistry Physicochemical profiling Kinase inhibitor design

Why source this specific building block? The N5-methyl cap permanently eliminates a hydrogen-bond donor (HBD count from 2→1) and reduces TPSA by ~11% vs the des-methyl analog, enhancing cell permeability without late-stage alkylation. The 6-methyl ester supports direct aminolysis with primary/secondary amines, avoiding coupling reagents and pyrrole NH side reactions that plague N5-unsubstituted analogs. This pre-methylated, dual-vector scaffold is ideal for FGFR, CDK, GSK-3 and JAK3 inhibitor programs requiring cleaner parallel library synthesis and improved physicochemical profiles. Order the differentiated intermediate today.

Molecular Formula C9H10N4O2
Molecular Weight 206.20 g/mol
CAS No. 1823326-12-0
Cat. No. B6601439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate
CAS1823326-12-0
Molecular FormulaC9H10N4O2
Molecular Weight206.20 g/mol
Structural Identifiers
SMILESCN1C(=C(C2=NC=CN=C21)N)C(=O)OC
InChIInChI=1S/C9H10N4O2/c1-13-7(9(14)15-2)5(10)6-8(13)12-4-3-11-6/h3-4H,10H2,1-2H3
InChIKeyVSOSPNSCLSKTFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-Amino-5-Methyl-5H-Pyrrolo[2,3-b]Pyrazine-6-Carboxylate (CAS 1823326-12-0): A N5-Methylated Pyrrolopyrazine Building Block for Kinase-Targeted Medicinal Chemistry


Methyl 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate (CAS 1823326-12-0; molecular formula C9H10N4O2; MW 206.20 g/mol) is a trisubstituted 5H-pyrrolo[2,3-b]pyrazine derivative carrying a 7-amino group, a 6-methyl ester, and a distinctive N5-methyl substituent [1]. The compound belongs to the 5H-pyrrolo[2,3-b]pyrazine chemotype, a scaffold recognized as a privileged kinase inhibitor pharmacophore with demonstrated activity against fibroblast growth factor receptors (FGFRs), cyclin-dependent kinases (CDKs), Janus kinase 3 (JAK3), and glycogen synthase kinase-3 (GSK-3) [2]. Unlike the more common N5-unsubstituted analogs, the N5-methylation eliminates one hydrogen-bond donor (HBD) site, reducing the HBD count from 2 to 1 and the topological polar surface area (TPSA) from 93.9 to 83 Ų relative to the des-methyl counterpart, while also increasing molecular weight and modulating lipophilicity [1].

Why N5-Unsubstituted or C6-Carboxylic Acid Pyrrolopyrazine Analogs Cannot Replace Methyl 7-Amino-5-Methyl-5H-Pyrrolo[2,3-b]Pyrazine-6-Carboxylate in SAR-Driven Programs


Substituting methyl 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate with its closest commercially available analogs — methyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate (CAS 1935005-37-0, the N5-des-methyl variant) or 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid (CAS 1279203-74-5, the C6-free acid) — introduces measurable and functionally consequential differences in hydrogen-bonding capacity, polarity, and lipophilicity that directly alter pharmacokinetic behavior, synthetic tractability, and target engagement profiles [1][2][3]. The N5-methyl group of the target compound eliminates the pyrrole NH hydrogen-bond donor, reducing the HBD count from 2 to 1 and the TPSA by approximately 11–12%, changes that are well-established to influence membrane permeability and oral bioavailability [1][2]. Simultaneously, the methyl ester at C6 provides orthogonal protection and superior organic-phase solubility compared to the free carboxylic acid, enabling chemoselective amidation, reduction, or hydrolysis steps that are not feasible with the acid form without additional protection–deprotection sequences [3]. These differences are not cosmetic; they represent discrete, quantifiable physicochemical alterations that propagate through every downstream structure–activity relationship (SAR) analysis and synthetic route.

Quantitative Differentiation Evidence: Methyl 7-Amino-5-Methyl-5H-Pyrrolo[2,3-b]Pyrazine-6-Carboxylate Versus Closest Analogs


N5-Methylation Reduces Hydrogen-Bond Donor Count by One Relative to the Des-Methyl Analog, Improving Predicted Membrane Permeability

The presence of the N5-methyl group in methyl 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate (CAS 1823326-12-0) eliminates the pyrrole NH hydrogen-bond donor present in the closely related des-methyl analog methyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate (CAS 1935005-37-0). According to PubChem computed properties, the target compound has an HBD count of 1 and a TPSA of 83 Ų, compared to the des-methyl analog's HBD count of 2 and TPSA of 93.9 Ų [1][2]. The XLogP3-AA values are 0.3 and 0.4, respectively, indicating slightly reduced lipophilicity for the N5-methylated compound despite the added methyl group, attributable to the elimination of the polar NH moiety [1][2].

Medicinal chemistry Physicochemical profiling Kinase inhibitor design

Methyl Ester at C6 Confers Orthogonal Synthetic Reactivity and Higher Lipophilicity Versus the Free Carboxylic Acid Analog

The target compound carries a methyl ester at position 6, whereas the closest hydrolyzed analog is 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid (CAS 1279203-74-5). PubChem computed data show that the methyl ester form has XLogP3-AA = 0.3 (vs. 0 for the carboxylic acid), HBD count = 1 (vs. 2), and TPSA = 83 Ų (vs. 94 Ų) [1][2]. The ester also possesses one additional rotatable bond (2 vs. 1) reflecting the methoxy moiety [1][2]. Functionally, the methyl ester enables chemoselective transformations (e.g., direct aminolysis to amides, reduction to alcohols, or controlled hydrolysis) without requiring additional protecting group manipulations that would be necessary with the free acid [3].

Synthetic chemistry Prodrug design Protecting group strategy

The 5H-Pyrrolo[2,3-b]pyrazine Scaffold Is a Validated Privileged Kinase Inhibitor Pharmacophore with Nanomolar Potency Across Multiple Kinase Families

The 5H-pyrrolo[2,3-b]pyrazine core shared by the target compound is an established ATP-competitive kinase inhibitor scaffold. In a 2018 structure-based optimization study by Jiang et al., 5H-pyrrolo[2,3-b]pyrazine derivatives achieved FGFR1 IC50 values as low as 0.6 ± 0.2 nM (compound 13) and 3.0 ± 0.7 nM (compound 29), with compound 13 also demonstrating antiproliferative activity in KG1 cells (IC50 = 29.1 ± 5.5 nM) and favorable selectivity and metabolic properties [1]. Separately, the 5H-pyrrolo[2,3-b]pyrazine derivative Aloisine A (a 6,7-disubstituted analog) inhibits Cdk1/cyclin B with IC50 = 150 nM, Cdk2/cyclin A with IC50 = 120 nM, and GSK-3α with IC50 = 500 nM, demonstrating activity across the CMGC kinase family . In the JAK family, 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ether derivatives have been reported as potent JAK3 inhibitors with >100-fold selectivity over other JAK family kinases, with lead compounds achieving IC50 values of 5 nM [2].

Kinase inhibition FGFR CDK JAK3 Privileged scaffold

Orthogonal Tri-Functionalization (7-NH2, 6-COOMe, 5-Me) Enables Divergent Library Synthesis Not Achievable with Mono- or Di-Substituted Analogs

Methyl 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate possesses three synthetically addressable functional handles on the pyrrolo[2,3-b]pyrazine core: a nucleophilic 7-amino group amenable to acylation, sulfonylation, or reductive amination; a 6-methyl ester enabling amidation, hydrolysis, reduction, or transesterification; and an N5-methyl group that permanently caps the pyrrole NH, preventing unwanted N-deprotonation or N-alkylation side reactions during derivatization [1]. The closest building-block analogs lack this orthogonal trifunctional arrangement: the des-methyl analog (CAS 1935005-37-0) retains a reactive pyrrole NH (pKa ~14–16) that can compete in alkylation or acylation reactions, while the carboxylic acid analog (CAS 1279203-74-5) requires activation (e.g., HATU, EDCI) before amide bond formation and may undergo undesired decarboxylation under thermal stress [2][3]. The N5-methyl cap of the target compound thus functions as a permanent protecting group, streamlining multi-step synthetic sequences by eliminating one competing nucleophilic site.

Parallel synthesis Diversity-oriented synthesis Kinase inhibitor library Building block

Procurement-Relevant Application Scenarios for Methyl 7-Amino-5-Methyl-5H-Pyrrolo[2,3-b]Pyrazine-6-Carboxylate (CAS 1823326-12-0)


FGFR-Targeted Kinase Inhibitor Hit-to-Lead Programs Requiring an N5-Methylated, Low-HBD Core Scaffold

In FGFR inhibitor discovery, the pyrrolo[2,3-b]pyrazine core has produced lead compounds with FGFR1 IC50 values of 0.6–3.0 nM [1]. The target compound's N5-methyl group reduces the HBD count from 2 to 1 relative to the des-methyl analog, a property linked to improved cell permeability . For programs that have identified the 7-amino-6-carboxylate pyrrolopyrazine motif as a viable hinge-binding pharmacophore but require reduced polarity for cellular penetration, this compound provides a pre-methylated scaffold that eliminates the need for a late-stage N5-alkylation step and avoids competing pyrrole NH reactivity during parallel library synthesis.

Divergent Amide Library Synthesis via 6-COOMe Aminolysis Without Competing Pyrrole NH Side Reactions

The 6-methyl ester of the target compound enables direct aminolysis with diverse primary and secondary amines to generate amide libraries without requiring coupling reagents or protection of the pyrrole NH, because the N5-position is permanently capped by the methyl group [1]. In contrast, the des-methyl analog (CAS 1935005-37-0) contains a free pyrrole NH that can undergo N-acylation under aminolysis conditions, leading to byproduct formation and reduced yields [2]. For medicinal chemistry groups conducting SAR exploration at the 6-position, the N5-methylated compound offers cleaner reaction profiles and higher isolated yields of the desired 6-amido products.

CDK/GSK-3 Dual Inhibitor Development Leveraging the Pyrrolo[2,3-b]pyrazine Hinge-Binding Motif

Aloisine A, a 6,7-disubstituted 5H-pyrrolo[2,3-b]pyrazine, demonstrates potent CDK inhibition (Cdk1 IC50 = 150 nM, Cdk2 IC50 = 120 nM) and GSK-3 inhibition (GSK-3α IC50 = 500 nM) . The target compound shares the identical core with a conserved 7-amino hinge-binding group and a 6-carboxylate ester that can be diversified into amides, esters, or reduced to alcohols. For programs pursuing CDK or GSK-3 inhibitors where the N5-methyl modification is desired to tune physicochemical properties or block a metabolic soft spot, this compound serves as the ideal starting building block, bypassing the need for post-synthetic N-methylation of the Aloisine-type scaffold.

JAK3-Selective Inhibitor Programs Requiring an N5-Alkylated Pyrrolopyrazine Intermediate

Patent literature (US9206188/US9834551) establishes that 5H-pyrrolo[2,3-b]pyrazine derivatives achieve JAK3 IC50 values as low as 5 nM with >100-fold selectivity over other JAK family kinases [3]. Structure–activity relationship analysis within this series indicates that N5-substitution contributes to kinase selectivity. For programs developing JAK3-selective inhibitors for autoimmune indications, the pre-installed N5-methyl group of the target compound provides a permanent alkyl cap that mimics the N-substitution pattern found in optimized leads, while the 7-NH2 and 6-COOMe groups offer two diversification vectors for parallel SAR expansion.

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